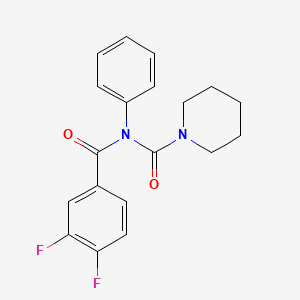

N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It appears to contain a piperidine ring (a common motif in many pharmaceuticals), a phenyl group (a common aromatic ring structure), and a 3,4-difluorobenzoyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with 3,4-difluorobenzoyl chloride . The exact conditions and reagents would depend on the specific piperidine derivative used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple ring structures and functional groups. The presence of the difluorobenzoyl group would likely have a significant impact on the compound’s properties, as fluorine atoms are highly electronegative and can form strong bonds with carbon .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions it’s exposed to. The piperidine ring could potentially undergo various substitution reactions, and the carbonyl group in the difluorobenzoyl moiety could be involved in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the difluorobenzoyl group could potentially make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications

Antimicrobial Activity

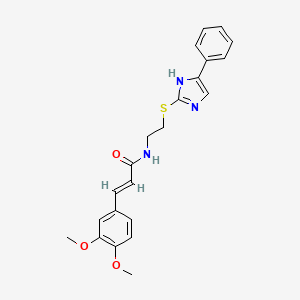

The potential of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide derivatives as antimicrobial agents has been explored through the synthesis and biological evaluation of related compounds. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing various substitutions showed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting the potential use of such compounds in the development of new antimicrobial drugs (Jadhav, Raundal, Patil, & Bobade, 2017).

Crystal Structure and Medicinal Chemistry

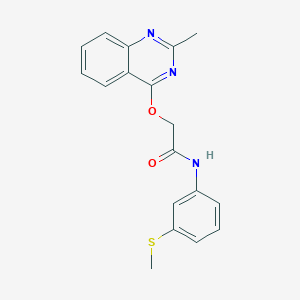

The structural characterization of compounds related to N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide has provided insights into their potential medicinal applications. For example, the crystal structure of two diflunisal carboxamides synthesized from diflunisal, an anti-inflammatory drug, were analyzed to understand their stability and interactions at the molecular level, which is crucial for the development of novel pharmaceuticals (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Cancer Research

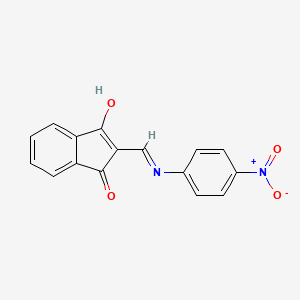

N-(Ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines, demonstrating the potential of such compounds in cancer treatment. The incorporation of ferrocenylmethyl groups and fluorobenzoyl units into the structure of these compounds has shown promising results, with specific derivatives exhibiting cytotoxic effects that suggest a potential for further exploration as anticancer agents (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

Polymer Science

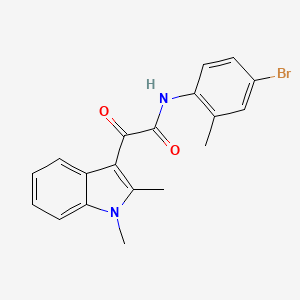

The exploration of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and related compounds extends to the field of polymer science, where derivatives have been used to synthesize novel polymers with specific properties. For example, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been developed, showcasing the versatility of these compounds in the design of materials with potential applications in various industries (Hsiao & Yu, 1996).

Future Directions

properties

IUPAC Name |

N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c20-16-10-9-14(13-17(16)21)18(24)23(15-7-3-1-4-8-15)19(25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZOIVWZFEPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)

![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)

![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)